molecular formula C13H11BF2O3 B578326 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid CAS No. 1256355-74-4

5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid

Cat. No.: B578326
CAS No.: 1256355-74-4
M. Wt: 264.035
InChI Key: GXCALMDRDMRRDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine and a 4-fluorophenylmethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyphenylboronic acid and 4-fluorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-fluoro-2-hydroxyphenylboronic acid is reacted with 4-fluorobenzyl bromide under the specified conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with various aryl halides.

    Oxidation and Reduction: While the primary use is in coupling reactions, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.

    Solvents: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.

Major Products: The major products formed from reactions involving 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is widely used in organic synthesis for the formation of biaryl structures through Suzuki–Miyaura coupling reactions.

    Material Science: It is used in the synthesis of organic materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways involving biaryl structures.

Industry:

    Agrochemicals: It is used in the synthesis of agrochemicals that require biaryl structures for their activity.

    Polymers: The compound is used in the development of polymers with specific properties.

Mechanism of Action

Mechanism:

    Suzuki–Miyaura Coupling: The mechanism involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

    Molecular Targets: The primary molecular target is the palladium catalyst, which facilitates the coupling reaction.

Comparison with Similar Compounds

    5-Fluoro-2-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a 4-fluorophenylmethoxy group.

    Phenylboronic acid: Lacks the fluorine and 4-fluorophenylmethoxy substitutions, making it less specific in its applications.

Uniqueness:

    Substituent Effects: The presence of both fluorine and 4-fluorophenylmethoxy groups enhances the reactivity and specificity of the compound in coupling reactions.

    Versatility: The compound’s unique structure allows it to participate in a wider range of reactions compared to simpler boronic acids.

Properties

IUPAC Name

[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCALMDRDMRRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655859
Record name {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-74-4
Record name Boronic acid, B-[5-fluoro-2-[(4-fluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-Fluoro-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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